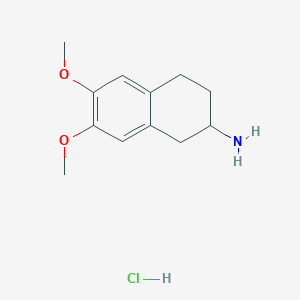

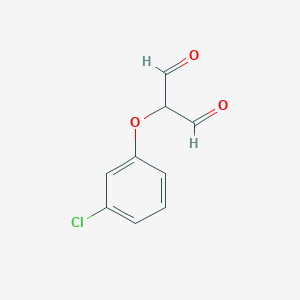

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” is a chemical compound . It’s a derivative of tetrahydroisoquinoline, a class of compounds that have been reported for various biological activities like anti-microbial, anti-cancer, anti-viral, and anti-HIV .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . The compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of “6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” can be analyzed using various spectroscopic techniques. For instance, infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy were used to characterize similar compounds .

Chemical Reactions Analysis

The chemical reactions involving “6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” can be complex. For instance, the synthesis of similar compounds involved a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Aplicaciones Científicas De Investigación

Synthesis Methods

Alternate Synthesis Approaches : The compound has been synthesized through various methods, including from 2-nitro-3,4-dihydro-5,6-dimethoxy-1(2H)-naphthalenone and other approaches, showcasing its chemical versatility and the interest in optimizing its synthesis for different applications (Kim et al., 1977).

Asymmetric Synthesis : Asymmetric synthesis methods have been developed for this compound, indicating its potential in producing optically active pharmaceutical intermediates (Charlton et al., 1990).

Efficient Synthesis Processes : Researchers have focused on efficient and facile synthesis procedures, suggesting the compound's significance in industrial-scale production (Huang et al., 2008).

Chemical Properties and Transformations

Structural Modifications : Various studies have been conducted on modifying the chemical structure of this compound, indicating its potential as a versatile chemical scaffold (Göksu et al., 2003).

Application in Drug Synthesis : The compound has been used as an intermediate in the synthesis of dopaminergic drugs, highlighting its importance in medicinal chemistry (Göksu et al., 2006).

Biological and Pharmacological Research

Investigation in Dopamine Agonist Activity : The compound has been studied for its dopamine agonist activity, which is crucial for understanding its role in neurological pathways and potential therapeutic uses (Nichols et al., 1984).

Antifungal and Cytotoxicity Evaluation : Research has been conducted on derivatives of this compound for antifungal activities and cytotoxicity, suggesting its potential application in developing new antifungal agents (Jalilian et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDJQUTVERCDFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CCC2=C1)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431214 |

Source

|

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride | |

CAS RN |

13917-16-3 |

Source

|

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)

![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)

![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)